Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Description
Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative featuring a brominated indole core, a tert-butoxycarbonyl (Boc)-protected amine, and a methyl ester group. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules targeting indole-dependent pathways, such as kinase inhibitors or protease modulators . The 4-bromo substituent on the indole ring enhances electrophilic reactivity, facilitating cross-coupling reactions, while the Boc group ensures stability during synthetic transformations.
Properties
Molecular Formula |
C17H21BrN2O4 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
methyl (2S)-3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22)/t13-/m0/s1 |
InChI Key |
JSXFCSUOYOQOLC-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Protection
- The synthesis typically begins with (S)-tryptophan or its derivatives , which contain the indole moiety.
- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) in an aprotic solvent like dichloromethane (DCM). This step prevents side reactions involving the amino group during bromination and esterification.
| Reagent | Amount | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc2O | 1.1 equiv | DCM | Room temp | 1 hr | 96% |
| DMAP | Catalytic (5 mol%) | DCM | Room temp | 1 hr | - |
The reaction mixture is then washed with dilute acid and brine, dried, and purified by flash chromatography to isolate the Boc-protected intermediate.
Bromination of the Indole Ring
- Selective bromination at the 4-position of the indole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- The reaction is typically performed in an inert atmosphere to avoid over-bromination or side reactions.
- The Boc-protected amino acid methyl ester is used as the substrate to ensure the amino group remains protected during bromination.
Esterification
- The carboxylic acid group of the amino acid is converted to the methyl ester, often by treatment with methanol in the presence of an acid catalyst such as HCl or sulfuric acid under reflux conditions.
- Alternatively, methyl esterification can be performed prior to Boc protection depending on the synthetic strategy.
Purification and Characterization
- The crude product is purified by flash column chromatography using solvent systems such as cyclohexane/ethyl acetate or dichloromethane/methanol mixtures.
- Purity and identity are confirmed by NMR spectroscopy (1H and 13C) , mass spectrometry (HRMS) , and optical rotation measurements to verify stereochemistry.
Representative Experimental Procedure (Literature-Based)
| Step | Procedure |
|---|---|
| Boc Protection | Dissolve (S)-3-(4-bromo-1H-indol-3-yl)-2-amino propanoic acid methyl ester in dry DCM. Add DMAP and Boc2O. Stir at room temperature for 1 hour. Quench with 0.1 N HCl, extract with DCM, wash, dry, and concentrate. Purify by flash chromatography. |
| Bromination | Treat Boc-protected intermediate with NBS in anhydrous solvent under inert atmosphere at 0°C to room temperature. Monitor by TLC. Quench and purify. |
| Methyl Esterification | If not pre-esterified, reflux the amino acid derivative with methanol and acid catalyst. Remove solvent and purify. |
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | (S)-Tryptophan derivative or 3-(4-bromo-1H-indol-3-yl)-2-amino propanoic acid methyl ester |
| Amino protection reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Brominating agent | N-Bromosuccinimide (NBS) |
| Solvents | Dichloromethane (DCM), methanol, ethyl acetate, cyclohexane |
| Catalysts | DMAP (for Boc protection), acid catalyst (for esterification) |
| Reaction atmosphere | Inert (nitrogen or argon) for bromination |
| Temperature | Room temperature for Boc protection; 0–25°C for bromination; reflux for esterification |
| Purification method | Flash column chromatography |
| Characterization techniques | 1H NMR, 13C NMR, HRMS, optical rotation |
| Typical yield | Boc protection: ~96%; overall yields vary depending on steps |
Research Findings and Notes
- The Boc protection step is highly efficient and critical for preventing side reactions during bromination and esterification.
- Bromination at the 4-position of the indole ring is regioselective under controlled conditions, avoiding polybromination.
- The methyl esterification step stabilizes the carboxyl group and facilitates purification and handling.
- The presence of the bromine atom allows for further functionalization via palladium-catalyzed cross-coupling reactions, expanding the compound’s utility in medicinal chemistry.
- Analytical data such as NMR chemical shifts and coupling constants confirm the stereochemical integrity and substitution pattern.
- The compound is typically stored under inert atmosphere at low temperature to maintain stability and prevent hydrolysis of the Boc and ester groups.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while deprotection reactions yield the free amine.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- Molecular Formula : C16H20BrN2O4
- Molecular Weight : 394.25 g/mol
- CAS Number : 1289384-55-9
The compound features a brominated indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The tert-butoxycarbonyl group serves as a protecting group that can be removed under specific conditions to yield the active amine.
Anticancer Activity
Research has indicated that compounds with indole structures exhibit promising anticancer properties. This compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of indole can induce apoptosis through the modulation of signaling pathways involved in cell survival and death.
Antimicrobial Properties
Indole derivatives are also recognized for their antibacterial activities. The presence of the bromine atom enhances the compound's interaction with bacterial enzymes, potentially leading to increased efficacy against resistant strains. For instance, similar compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could possess similar properties.
Case Study 1: Anticancer Evaluation
In a study published by Tengler et al., compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast and lung cancer models, highlighting the potential use of this compound in cancer therapy .
Case Study 2: Antibacterial Activity
A comparative study on indole derivatives showed that compounds with bromine substitutions exhibited enhanced antibacterial activity against MRSA strains. The study concluded that the structural modifications introduced by bromination contributed to improved binding affinity to bacterial targets .
Mechanism of Action
The mechanism of action of Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated indole ring and the Boc-protected amino group play crucial roles in its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-Bromo vs. 7-Bromo Indole Derivatives
The positional isomer Methyl (S)-3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 1289064-91-0) shares identical functional groups but differs in bromine substitution (7-bromo vs. 4-bromo). Key distinctions include:
- Reactivity : The 4-bromo isomer participates more readily in Suzuki-Miyaura couplings due to reduced steric hindrance compared to the 7-bromo analog .
- Biological Activity : Indole bromination at the 4-position is associated with enhanced binding to hydrophobic pockets in enzyme active sites, as observed in kinase inhibitor studies .
Table 1: Physicochemical Comparison of Bromoindole Derivatives
Aromatic Substituent Variations
Benzo[b]thiophene vs. Indole
Methyl (S)-3-(4-(benzo[b]thiophene-3-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate () replaces the indole with a benzo[b]thiophene moiety. Key differences:
- Electronic Effects : The sulfur atom in benzo[b]thiophene increases electron-withdrawing properties, reducing nucleophilicity compared to indole .
- Synthetic Utility : This derivative is synthesized via palladium-catalyzed cross-coupling (82% yield), demonstrating compatibility with diverse heterocycles .
Iodo and Methoxy Substituted Phenyl Groups
Compounds like Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate () prioritize halogen and methoxy groups on phenyl rings. These substituents:
Heterocyclic Variations: Thiazole vs. Indole
Methyl (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate () replaces indole with a bromothiazole ring. Differences include:
Boc-Protected Amino Acid Esters with Non-Indole Cores
Tetrahydrofuran (THF) Derivatives
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((R)-tetrahydrofuran-3-yl)phenyl)propanoate () incorporates a THF ring, enabling:
- Conformational Rigidity : The THF group restricts molecular flexibility, enhancing target selectivity in cyclopropanation reactions .
- Synthetic Complexity : Requires redox-relay Heck reactions, achieving moderate yields (70–80%) .
Piperidine and Cyclohexenyl Derivatives
Compounds like Methyl (S)-2-{4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}propanoate () and (n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate () highlight:
Biological Activity
Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Characteristics
The compound features a brominated indole moiety and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is with a molecular weight of approximately 396.27 g/mol. The indole structure is significant in various biological systems, often associated with anti-cancer, anti-inflammatory, and antimicrobial properties.
1. Anticancer Properties
Research indicates that compounds containing indole structures can modulate cellular pathways involved in cancer progression. This compound has been evaluated for its potential in targeting specific enzymes or receptors relevant to cancer therapy.
A study demonstrated that brominated indoles exhibit enhanced biological activity compared to their non-brominated counterparts, suggesting that the presence of bromine may improve the compound's interaction with biological targets.
2. Enzyme Inhibition Studies
The binding affinity of this compound to various enzymes has been a focal point in research. For instance, it has shown potential as an inhibitor of pyruvate kinase, which plays a crucial role in cancer metabolism. The structure-activity relationship (SAR) studies indicated that modifications to the indole ring significantly alter biological activity, highlighting the importance of structural features in drug design .
Case Study 1: Inhibition of Pyruvate Kinase
A series of bis-indoles derived from this compound were synthesized and evaluated for their ability to inhibit methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase. The most potent derivative exhibited an IC50 value of 7.0 nM, indicating strong inhibitory activity against this enzyme . This suggests that this compound could be developed into a therapeutic agent against resistant bacterial strains.
Case Study 2: Antimicrobial Activity
In another study, compounds similar to this compound were tested for their antimicrobial properties. Results showed significant activity against various bacterial strains, confirming the potential application of such indole derivatives in treating infections caused by resistant pathogens .
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate | C16H18N2O3 | Lacks bromine | Reference compound |
| Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate | C16H19BrN2O3 | Similar structure | Moderate activity |
| Methyl (2R)-3-(2-bromo-1H-indol-3-yl) | C15H15BrN2O2 | Different stereochemistry | Reduced potency |
Q & A
Basic: What are the key synthetic strategies for preparing Methyl (S)-3-(4-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate?
Methodological Answer:
The compound is typically synthesized via a multi-step approach:
Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., THF/H₂O with LiOH) to prevent undesired side reactions .
Indole Coupling : A Suzuki-Miyaura cross-coupling reaction introduces the 4-bromoindole moiety. For example, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides (e.g., 4-bromoindole derivatives) are used in anhydrous solvents like DMF or THF .
Esterification : The carboxylic acid intermediate is methylated using methanol and a coupling agent (e.g., DCC/DMAP) to yield the final methyl ester .
Key Data : Yields range from 82% (for coupling steps) to 90% (for Boc protection) when optimized .
Basic: How is enantiomeric purity ensured during synthesis?
Methodological Answer:
Enantiomeric purity is critical for biological studies. Key strategies include:
- Chiral Starting Materials : Use enantiomerically pure Boc-protected amino acids (e.g., (S)-2-((Boc)amino)-3-iodophenylpropanoate) to avoid racemization during coupling .
- Chiral Chromatography : Purify intermediates via automated column chromatography with chiral stationary phases (e.g., hexane:AcOEt gradients) to resolve enantiomers .
- NMR Validation : Monitor diastereomeric ratios using ¹H NMR (e.g., splitting patterns for α-protons) and compare with literature data .
Advanced: What analytical techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the indole protons resonate between 7.2–7.8 ppm .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (e.g., acetonitrile/water gradients) and electrospray ionization (ESI+) for mass verification (expected [M+H⁺] = ~425 Da) .
- X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives (e.g., analogs with biphenyl groups) .
Advanced: How does the bromo substituent on the indole ring influence reactivity?
Methodological Answer:
The 4-bromo group serves two purposes:
Cross-Coupling Site : It participates in Suzuki or Heck reactions to introduce aryl/heteroaryl groups (e.g., benzo[b]thiophene in (S)-3av) using Pd catalysts .
Steric/Electronic Effects : The bromine atom increases electron density at the 3-position of indole, favoring electrophilic substitutions (e.g., formylation at C2) in downstream modifications .
Key Data : Coupling yields drop to ~70% with bulky substituents due to steric hindrance .
Advanced: What are the stability considerations for the Boc-protected amino ester under varying conditions?
Methodological Answer:
- Acidic Conditions : The Boc group is labile in trifluoroacetic acid (TFA)/dichloromethane (1:1), cleaving within 1–2 hours at 25°C. Avoid prolonged exposure to prevent ester hydrolysis .
- Basic Conditions : The methyl ester hydrolyzes in aqueous LiOH/THF (pH >10), necessitating pH control (pH 6–8) during workup .
- Storage : Store at –20°C under nitrogen to prevent moisture-induced degradation .
Advanced: How is this compound utilized in synthesizing covalent protein-protein interaction inhibitors?
Methodological Answer:
The bromoindole-Boc-amino ester serves as a precursor for non-natural amino acids in inhibitors:
Boc Deprotection : Treat with TFA to expose the free amine for peptide coupling .
Functionalization : Replace bromine with fluorosulfonyl (via one-pot reactions) or bioorthogonal handles (e.g., azides) for click chemistry .
Kinetic Assays : Use LCMS-based assays to monitor inhibitor-enzyme adduct formation (e.g., method A in ).
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of indole/byproduct vapors .
- PPE : Wear nitrile gloves and goggles; the bromoindole moiety may cause skin irritation .
- Waste Disposal : Quench reaction residues with aqueous NaHCO₃ before disposal to neutralize acidic/byproducts .
Advanced: Can computational methods predict reactivity trends for derivatives of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for cross-coupling reactions (e.g., Pd-mediated Suzuki steps) to predict regioselectivity .
- Molecular Docking : Simulate interactions between bromoindole derivatives and protein targets (e.g., kinase domains) to prioritize synthetic targets .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for optimized catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
